1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring.
Preparation Methods
The synthesis of 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)phenylhydrazine and an appropriate aldehyde or ketone.
Cyclization: The hydrazine reacts with the carbonyl compound to form the pyrazole ring through a cyclization reaction.
Amination: The resulting pyrazole intermediate is then subjected to amination to introduce the methanamine group.
Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Chemical Reactions Analysis
1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine can be compared with other similar compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Sorafenib: A kinase inhibitor used in cancer therapy, featuring a trifluoromethyl group that enhances its pharmacological properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, providing selective inhibition of COX-2
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1368746-46-6 |
---|---|
Molecular Formula |
C11H10F3N3 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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